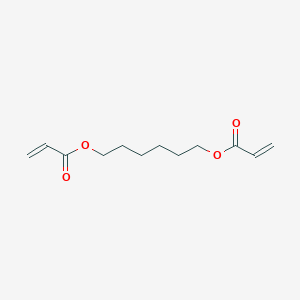

1,6-Hexanediol diacrylate

Overview

Description

1,6-Hexanediol diacrylate is a difunctional acrylate ester monomer used in the manufacture of polymers. It is particularly useful in ultraviolet light cure applications and is also employed in adhesives, sealants, alkyd coatings, elastomers, photopolymers, and inks for improved adhesion, hardness, abrasion, and heat resistance .

Mechanism of Action

...Dimethacrylates proved to be moderate to strong sensitizers in the guinea pig.

Biochemical Analysis

Biochemical Properties

1,6-Hexanediol diacrylate has been found to disrupt biomolecular condensates, which are involved in multiple cellular processes such as transcriptional control, stress response, quality control of proteins, and DNA replication . This disruption is caused by interference with weak hydrophobic protein-protein or protein-RNA interactions .

Cellular Effects

The effects of this compound on cells are largely due to its ability to disrupt biomolecular condensates. This disruption can affect various cellular processes, including transcription, stress response, protein quality control, and DNA replication .

Molecular Mechanism

The molecular mechanism of action of this compound involves the disruption of weak hydrophobic interactions between proteins or between proteins and RNA . This disruption can lead to the dissolution of biomolecular condensates, affecting their function and the cellular processes they are involved in .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been found to be time-dependent . Short-term exposure to this compound can dissolve biomolecular condensates, while long-term exposure can cause aberrant aggregation without affecting cell viability .

Metabolic Pathways

Given its role in disrupting biomolecular condensates, it may interact with enzymes or cofactors involved in these structures .

Subcellular Localization

Given its role in disrupting biomolecular condensates, it is likely to be found wherever these structures are present .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,6-Hexanediol diacrylate is typically prepared by the acid-catalyzed esterification of 1,6-hexanediol with acrylic acid. The reaction involves mixing 1,6-hexanediol, acrylic acid, a solid superacid catalyst, hydroquinone as a radical inhibitor, and cyclohexane as a solvent. The mixture is heated to 70-80°C and maintained at this temperature for 30 minutes. The reaction continues at 80-91°C for 9-11 hours until the esterification is complete .

Industrial Production Methods: In industrial settings, the preparation of this compound involves similar steps but on a larger scale. The reaction mixture is subjected to reflux, followed by washing with a mixed solution of sodium bicarbonate, sodium chloride, sodium hydroxide, and distilled water. The organic phase is then dried and subjected to reduced-pressure solvent removal to obtain the final product .

Chemical Reactions Analysis

Types of Reactions: 1,6-Hexanediol diacrylate undergoes various chemical reactions, including radical polymerization, Michael addition, and esterification.

Common Reagents and Conditions:

Radical Polymerization: This reaction involves the use of radical initiators such as (tert-butylcyclohexyl)peroxydicarbonate, which promotes the polymerization of this compound.

Michael Addition: The compound can react with amines in a Michael addition reaction, which is useful in epoxy chemistry to speed up cure times.

Major Products:

Scientific Research Applications

1,6-Hexanediol diacrylate is widely used in scientific research due to its versatile properties:

Comparison with Similar Compounds

Trimethylolpropane triacrylate: A triacrylate crosslinker used in similar applications as 1,6-hexanediol diacrylate.

Pentaerythritol tetraacrylate: A tetraacrylate crosslinker with higher functionality, used for more complex polymer networks.

Uniqueness: this compound is unique due to its balance of flexibility and functionality. Its difunctional nature allows for efficient cross-linking while maintaining the flexibility of the polymer chains, which is advantageous in applications requiring both strength and elasticity .

Biological Activity

1,6-Hexanediol diacrylate (HDDA) is a bifunctional acrylate monomer widely utilized in various industrial applications, including coatings, adhesives, and dental materials. Its biological activity is primarily characterized by its potential as a sensitizer, its effects on skin irritation, and its cytotoxicity profiles. This article delves into the biological activity of HDDA, supported by data tables and case studies.

- Chemical Formula : C₁₂H₁₈O₄

- Molecular Weight : 218.27 g/mol

- CAS Number : 13048-33-4

HDDA is known for its low viscosity and fast curing properties, making it suitable for applications requiring rapid polymerization through free radical mechanisms. It is often used in formulations that require good adhesion and chemical resistance.

Case Studies

-

Occupational Allergic Contact Dermatitis

A study reported a case of a 23-year-old male who developed severe allergic contact dermatitis after exposure to HDDA while working with acrylic resins. Despite wearing protective gear, he experienced pruritic erythema that spread across his body after accidental spillage of HDDA. Patch tests confirmed a positive reaction to HDDA, indicating its potential as a sensitizer in occupational settings . -

Hospital Wristband Allergy

Another case involved a patient who developed eczema from wearing a hospital wristband containing HDDA. Patch testing identified HDDA as the primary allergen responsible for the dermatitis, demonstrating the compound's capacity to induce allergic reactions even in medical products .

Cytotoxicity Studies

Research has shown varying degrees of cytotoxicity associated with HDDA:

- Cell Viability : In studies involving human gingival fibroblasts exposed to dental composite resin materials containing HDDA, cell viability remained above 75% after 24 hours of exposure. This suggests that while HDDA can be cytotoxic under certain conditions, it may also exhibit compatibility with human tissues when fully polymerized .

- Toxicological Assessments : Toxicological studies indicate that HDDA has low acute toxicity but can cause skin irritation and sensitization upon exposure. The compound's irritant potential is lower compared to other acrylates, making it a preferred choice in formulations where skin contact is possible .

Biological Activity Data Table

HDDA's biological activity can be attributed to its ability to undergo free radical polymerization, leading to the formation of crosslinked networks that can encapsulate reactive species. This property not only enhances its utility in industrial applications but also raises concerns regarding its sensitizing potential when unpolymerized.

Properties

IUPAC Name |

6-prop-2-enoyloxyhexyl prop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18O4/c1-3-11(13)15-9-7-5-6-8-10-16-12(14)4-2/h3-4H,1-2,5-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FIHBHSQYSYVZQE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC(=O)OCCCCCCOC(=O)C=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18O4 | |

| Record name | 1,6-HEXANEDIOL DIACRYLATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20479 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

57592-67-3 | |

| Record name | 2-Propenoic acid, 1,1′-(1,6-hexanediyl) ester, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=57592-67-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID9025401 | |

| Record name | 1,6-Hexanediol diacrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9025401 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

1,6-hexanediol diacrylate is a clear yellow liquid. (NTP, 1992), Liquid; NKRA, Clear yellow liquid; [CAMEO], Clear yellow liquid with a mild ester-like odor. | |

| Record name | 1,6-HEXANEDIOL DIACRYLATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20479 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-Propenoic acid, 1,1'-(1,6-hexanediyl) ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,6-Hexanediol diacrylate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1260 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 1,6-HEXANEDIOL DIACRYLATE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/817 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Boiling Point |

224.6 °F | |

| Record name | 1,6-HEXANEDIOL DIACRYLATE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/817 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Flash Point |

greater than 200 °F (NTP, 1992), >200 °F | |

| Record name | 1,6-HEXANEDIOL DIACRYLATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20479 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,6-HEXANEDIOL DIACRYLATE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/817 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Solubility |

less than 0.1 mg/mL at 64 °F (NTP, 1992) | |

| Record name | 1,6-HEXANEDIOL DIACRYLATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20479 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Vapor Pressure |

0.01 [mmHg], 0.017 mm Hg @ 25 °C /Estimated/ | |

| Record name | 1,6-Hexanediol diacrylate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1260 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 1,6-HEXANEDIOL DIACRYLATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6109 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Mechanism of Action |

...Dimethacrylates proved to be moderate to strong sensitizers in the guinea pig. | |

| Record name | 1,6-HEXANEDIOL DIACRYLATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6109 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

CAS No. |

13048-33-4 | |

| Record name | 1,6-HEXANEDIOL DIACRYLATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20479 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,6-Hexanediol diacrylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13048-33-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,6-Hexanediol diacrylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013048334 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Propenoic acid, 1,1'-(1,6-hexanediyl) ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,6-Hexanediol diacrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9025401 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Hexamethylene diacrylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.641 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,6-HEXANEDIOL DIACRYLATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FY751V5MMY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 1,6-HEXANEDIOL DIACRYLATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6109 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1,6-HEXANEDIOL DIACRYLATE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/817 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Melting Point |

41 °F | |

| Record name | 1,6-HEXANEDIOL DIACRYLATE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/817 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of 1,6-Hexanediol diacrylate (HDDA)?

A1: The molecular formula of HDDA is C12H18O4, and its molecular weight is 226.27 g/mol.

Q2: What spectroscopic data is available for HDDA?

A2: HDDA has been characterized using various spectroscopic techniques. Fourier transform infrared spectroscopy (FTIR) is commonly employed to confirm the transformation of double bonds in terminal vinyl groups of the HDDA monomer into single bonds during photopolymerization. [] [] [] Nuclear magnetic resonance (NMR) spectroscopy is also utilized to investigate the branching structure of polymers synthesized using HDDA. []

Q3: What are the typical applications of HDDA?

A3: HDDA is primarily used as a crosslinking agent in various applications due to its two reactive acrylate groups. It finds applications in:

- Pressure-sensitive adhesives (PSAs): HDDA is used to enhance adhesion properties in acrylic PSAs. [] []

- Optical applications: HDDA-crosslinked PSAs demonstrate high transparency, making them suitable for optical applications. []

- Microfluidic devices: HDDA enables the production of polymer microspheres and microcapsules with embedded nanoparticles for photocatalytic and UV protection applications. []

- Display panel substrates: HDDA is used in plastic substrates for display panels to enhance flexibility, transparency, and reduce thermal deformation. []

- Coatings: HDDA is incorporated into UV-curable coatings to improve properties such as water resistance, oil resistance, adhesion, and mechanical strength. [] [] [] []

Q4: How does HDDA influence the properties of materials it is incorporated into?

A4: HDDA's impact on material properties is largely determined by its role as a crosslinking agent. It influences:

- Mechanical strength: HDDA enhances tensile strength, modulus, and abrasion resistance in various materials. [] [] []

- Thermal stability: HDDA can increase the thermal degradation temperature of materials. []

- Optical properties: HDDA-crosslinked materials can exhibit high transparency. [] []

- Surface properties: HDDA can influence the hydrophilicity and contact angle of materials. []

Q5: Is HDDA used as a catalyst?

A6: While HDDA itself is not a catalyst, research shows its polymerization can be initiated by various photoinitiators, including hexaarylbisimidazoles and heterocyclic mercapto compounds. [] These photoinitiators play a crucial role in the radical polymerization of HDDA, influencing the reaction rate and efficiency.

Q6: Has HDDA been studied using computational chemistry?

A7: Yes, computer models have been developed to simulate the block three-dimensional free-radical polymerization of HDDA. [] These models, employing methods like Monte Carlo simulations and free volume models, provide insights into the polymerization process, conversion rates, and the influence of diffusion inhibition on the reaction.

Q7: How stable is HDDA under various conditions?

A7: HDDA is primarily known for its reactivity, especially under UV light, which initiates its polymerization. Its stability can be influenced by:

- Temperature: Elevated temperatures can accelerate the polymerization of HDDA. [] [] []

- Light: Exposure to UV light rapidly initiates the polymerization of HDDA, which is why it's commonly used in UV-curable formulations. [] [] [] [] [] [] [] []

- Presence of initiators and additives: The presence of photoinitiators, amines, or triarylphosphines can significantly affect the polymerization kinetics of HDDA under UV irradiation. []

Q8: Are there specific SHE regulations regarding the use of HDDA?

A9: While specific regulations might vary between countries and regions, HDDA is generally recognized as a potential allergen. Studies have reported cases of allergic contact dermatitis caused by HDDA, especially among ostomy patients using products containing this compound. [] Therefore, handling HDDA requires appropriate safety measures, including personal protective equipment and proper ventilation.

Q9: How is the content of HDDA measured?

A10: Gas chromatography-mass spectrometry (GC-MS) is a common method for measuring HDDA content in various samples. [] This technique provides accurate quantification and qualitative analysis of HDDA.

Q10: Are there alternatives to HDDA in its various applications?

A10: Yes, several alternatives to HDDA exist, each offering different properties and influencing the final material characteristics differently. Some common alternatives include:

- Poly(ethylene glycol) diacrylate (PEGDA): Offers varying molecular weights, influencing the properties of pressure-sensitive adhesives. []

- Ethylene glycol dimethacrylate (EGDMA): Used as a crosslinking agent in polystyrene supports for solid-phase peptide synthesis. []

- 1,4-Butanediol dimethacrylate (BDDMA): Another crosslinking agent used in polystyrene supports for peptide synthesis. []

Q11: What are some essential tools and resources for efficient research on HDDA?

A11: Effective research on HDDA and its applications requires access to:

- Spectroscopic techniques: FTIR, NMR, and UV-Vis spectroscopy are essential for characterizing HDDA and polymers synthesized with it. [] [] [] [] []

- Chromatographic methods: GC-MS and HPLC are crucial for quantifying HDDA content and purifying synthesized peptides or polymers. [] [] [] []

- Polymerization equipment: Access to UV curing systems and other polymerization reactors is essential for studying HDDA-based formulations. [] [] []

- Material characterization tools: Instruments for measuring tensile strength, modulus, thermal properties, and surface characteristics are crucial for evaluating the performance of HDDA-containing materials. [] [] [] [] [] [] []

- Computational chemistry software: Access to molecular modeling and simulation software enables researchers to study the polymerization process, predict properties, and design new formulations. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.